7-(Azetidin-3-yl)quinoline

Beschreibung

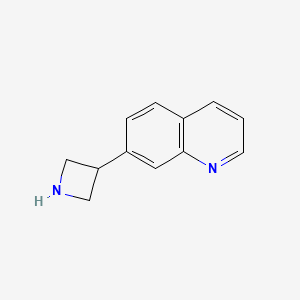

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H12N2 |

|---|---|

Molekulargewicht |

184.24 g/mol |

IUPAC-Name |

7-(azetidin-3-yl)quinoline |

InChI |

InChI=1S/C12H12N2/c1-2-9-3-4-10(11-7-13-8-11)6-12(9)14-5-1/h1-6,11,13H,7-8H2 |

InChI-Schlüssel |

IDRXUXAOIJTEHM-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1)C2=CC3=C(C=CC=N3)C=C2 |

Herkunft des Produkts |

United States |

Physicochemical Profiling and Synthesis of 7-(Azetidin-3-yl)quinoline: A Technical Guide

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic incorporation of sp³-rich heterocycles is a proven tactic for optimizing the developability of drug candidates. 7-(Azetidin-3-yl)quinoline (CAS: 130160272) represents a highly versatile building block that marries the privileged quinoline pharmacophore with an azetidine ring[1].

The azetidine moiety—a highly strained, four-membered nitrogenous heterocycle—acts as a premier bioisostere for larger, more lipophilic secondary amines like pyrrolidine or piperidine[2]. By replacing these larger rings with an azetidine, researchers can effectively reduce molecular weight, lower lipophilicity, and improve metabolic stability while maintaining critical hydrogen-bond donor/acceptor vectors[2]. Understanding the physicochemical properties of this specific scaffold is paramount for its successful integration into lead optimization campaigns.

Physicochemical Properties

The dual-nitrogen nature of 7-(Azetidin-3-yl)quinoline creates a distinct physicochemical profile. The molecule contains two basic centers with vastly different electronic environments, dictating its ionization state at physiological pH.

Table 1: Quantitative Physicochemical Data

| Property | Value / Descriptor |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Topological Polar Surface Area (TPSA) | 24.92 Ų |

| Hydrogen Bond Donors (HBD) | 1 (Azetidine NH) |

| Hydrogen Bond Acceptors (HBA) | 2 (Quinoline N, Azetidine N) |

| Rotatable Bonds | 1 (C7-C3' linkage) |

| Fraction sp³ (Fsp³) | 0.25 |

| pKa₁ (Quinoline N) | ~4.9 (Conjugate acid) |

| pKa₂ (Azetidine NH) | ~10.4 (Conjugate acid) |

| cLogP (Neutral species) | ~1.8 |

Causality in Physicochemical Behavior: The quinoline nitrogen is weakly basic (pKa ~4.9) due to its sp² hybridization and participation in the aromatic system. Conversely, the azetidine nitrogen is a secondary aliphatic amine, making it highly basic (pKa ~10.4). Because of this, at physiological pH (7.4), the molecule exists almost exclusively as a monocation (protonated at the azetidine nitrogen). This ionization significantly depresses the apparent lipophilicity (logD₇.₄) compared to the neutral cLogP, thereby enhancing aqueous solubility and preventing excessive non-specific protein binding.

Experimental Workflows for Property Validation

To validate the predicted properties of 7-(Azetidin-3-yl)quinoline, a rigorous, self-validating analytical workflow must be employed.

Caption: Workflow for the experimental validation of physicochemical properties.

Protocol 3.1: pKa Determination via Potentiometric Titration

Causality of Choice: Why use potentiometric titration instead of UV-metric titration? UV-metric titration requires a chromophore that changes absorbance upon ionization. While the quinoline nitrogen meets this criterion, the azetidine nitrogen is aliphatic and electronically decoupled from the aromatic system. Its ionization produces a negligible UV shift. Therefore, potentiometric (pH-metric) titration is mandatory for accurately capturing the azetidine pKa.

Step-by-Step Methodology:

-

Preparation: Dissolve 2 mg of 7-(Azetidin-3-yl)quinoline in 1.0 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength).

-

Acidification: Lower the pH to 2.0 using 0.5 M HCl to ensure both nitrogen centers are fully protonated (dicationic state).

-

Titration: Titrate with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) from pH 2.0 to 12.0.

-

Data Fitting: Plot the volume of titrant against pH. Extract the inflection points using the Bjerrum plot method to determine pKa₁ and pKa₂.

-

Self-Validation Checkpoint: Run a reference standard (e.g., diphenhydramine) prior to the sample. The system is only validated if the reference pKa falls within ±0.05 units of its established literature value.

Protocol 3.2: logD₇.₄ Determination via Shake-Flask LC-MS

-

Preparation: Prepare a biphasic system of 1-octanol and 10 mM PBS buffer (pH 7.4), mutually saturated for 24 hours prior to use.

-

Incubation: Dissolve the compound in the buffer phase at a concentration of 100 µM. Add an equal volume of 1-octanol.

-

Equilibration: Shake the mixture at 300 rpm for 2 hours at 25 °C, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation.

-

Quantification: Extract aliquots from both phases and quantify the concentration of the compound using LC-MS/MS (MRM mode targeting the 185.1 m/z [M+H]⁺ ion).

-

Self-Validation Checkpoint: Run propranolol in parallel. The assay is validated only if the propranolol logD₇.₄ is calculated at 1.20 ± 0.1.

Synthetic Methodology: Forging the C(sp²)–C(sp³) Bond

Synthesizing 7-(Azetidin-3-yl)quinoline requires the formation of a challenging C(sp²)–C(sp³) bond.

Causality of Choice: Why utilize a Negishi coupling over a Suzuki-Miyaura coupling? Organoboron derivatives of highly strained, secondary sp³ carbons (like azetidine-3-boronic acid) are notoriously prone to protodeboronation and are difficult to synthesize and isolate. In contrast, organozinc reagents can be generated in situ from the corresponding iodo-azetidine and exhibit excellent functional group tolerance and stability, making Negishi coupling the superior choice for this specific linkage[3].

Caption: Step-by-step synthetic route for 7-(Azetidin-3-yl)quinoline via Negishi coupling.

Protocol 4.1: Negishi Cross-Coupling

-

Zinc Insertion: To a suspension of activated zinc dust (1.5 eq) in anhydrous THF under argon, add 1,2-dibromoethane (0.05 eq) and TMSCl (0.05 eq) to activate the zinc surface. Slowly add 1-Boc-3-iodoazetidine (1.2 eq) and stir at 40 °C for 2 hours[4].

-

Self-Validation Checkpoint: Quench a 50 µL aliquot with D₂O and analyze by ¹H-NMR. Proceed only if >90% deuterium incorporation is observed at the azetidine 3-position, confirming active organozinc formation.

-

-

Cross-Coupling: To the generated zinc reagent, add 7-bromoquinoline (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat the reaction mixture to 80 °C for 12 hours.

-

Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield 7-(1-Boc-azetidin-3-yl)quinoline.

-

Self-Validation Checkpoint: LC-MS must show the complete disappearance of the 7-bromoquinoline mass (m/z 208/210) and the appearance of the Boc-intermediate (m/z 285.1).

-

Protocol 4.2: Boc Deprotection

-

Cleavage: Dissolve the intermediate in anhydrous DCM (0.1 M). Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Reaction: Warm to 25 °C and stir for 2 hours.

-

Isolation: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ to pH 9, extract heavily with a 9:1 DCM/MeOH mixture (due to the high polarity of the product), dry, and concentrate to yield the final 7-(Azetidin-3-yl)quinoline product.

References

-

[1] Title: 7-(Azetidin-3-yl)quinoline | C12H12N2 | CID 130160272 Source: PubChem (National Institutes of Health) URL: [Link]

-

[4] Title: Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) Source: PubMed Central (PMC3984044) URL: [Link]

-

[2] Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC7120610) URL: [Link]

-

[3] Title: End-to-End Automated Synthesis of C(sp³)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

- 1. 7-(Azetidin-3-yl)quinoline | C12H12N2 | CID 130160272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) - PMC [pmc.ncbi.nlm.nih.gov]

Structure and Characterization of the 7-(Azetidin-3-yl)quinoline Scaffold: A Technical Guide for Rational Drug Design

Executive Summary & Rationale

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic systems to topologically complex, sp³-rich frameworks is a proven strategy to mitigate metabolic liabilities and improve aqueous solubility. The 7-(Azetidin-3-yl)quinoline scaffold represents a highly privileged structural motif that synergizes the robust target-anchoring properties of the quinoline core with the superior physicochemical profile of the azetidine ring[1].

The quinoline moiety is a ubiquitous pharmacophore, frequently utilized as a hinge-binder in kinase inhibitors or as a core recognition element in G-protein coupled receptor (GPCR) modulators[2]. However, decorating the quinoline core with traditional lipophilic aryl groups often leads to poor pharmacokinetic (PK) profiles and high cytochrome P450 (CYP) clearance. By substituting the 7-position with an azetidin-3-yl group, drug designers can achieve precise structural vectorization[3]. The azetidine ring acts as a conformationally restricted, metabolically stable bioisostere for larger cyclic amines (e.g., piperidines or pyrrolidines), projecting functional groups directly into solvent-exposed channels or specific allosteric pockets without the entropic penalty associated with highly flexible aliphatic chains.

Logical flow of physicochemical improvements via azetidine scaffold hopping.

Physicochemical & Structural Profiling

The integration of the azetidine ring at the 7-position fundamentally alters the electronics and 3D conformation of the molecule. The strain of the four-membered ring lowers the basicity (pKa) of the secondary amine compared to an acyclic secondary amine, which can enhance membrane permeability by increasing the fraction of the neutral species at physiological pH.

Quantitative Data Comparison

The following table summarizes the computed physicochemical properties of the 7-(Azetidin-3-yl)quinoline scaffold compared to a traditional 7-phenylquinoline analog[1].

| Property | 7-(Azetidin-3-yl)quinoline | 7-Phenylquinoline (Reference) | Impact on Drug Design |

| Molecular Weight | 184.24 g/mol | 205.26 g/mol | Lower MW allows for further functionalization (Lead-oriented). |

| Fsp³ (sp³ Fraction) | 0.25 | 0.00 | Higher Fsp³ correlates with improved clinical success rates. |

| TPSA | ~24.9 Ų | ~12.9 Ų | Optimal for CNS penetration if required, or easily tunable. |

| H-Bond Donors | 1 (Azetidine NH) | 0 | Provides a new vector for target engagement. |

| H-Bond Acceptors | 2 | 1 | Improved solvation and aqueous solubility. |

Synthetic Workflows & Methodologies

The construction of sp²-sp³ carbon-carbon bonds remains a synthetic challenge due to the propensity of alkyl-metal intermediates to undergo rapid β-hydride elimination. To synthesize the 7-(azetidin-3-yl)quinoline core, a highly controlled Negishi cross-coupling between 1-Boc-3-iodoazetidine and 7-bromoquinoline[4] is the industry standard. This method is preferred over standard Suzuki couplings[5] for highly strained rings because organozinc reagents exhibit slower rates of β-hydride elimination compared to their organoboron counterparts under specific catalytic conditions.

Step-by-Step Protocol: Negishi Cross-Coupling

Phase 1: Preparation of the Organozinc Intermediate

-

Zinc Activation: Suspend zinc dust (3.0 equiv) in dry N,N-dimethylacetamide (DMA) under an inert argon atmosphere. Add 1,2-dibromoethane (5 mol%) and heat the suspension to 65 °C for 10 minutes, then cool to room temperature.

-

Causality: Thermal activation with 1,2-dibromoethane physically fractures the zinc particles, increasing the reactive surface area.

-

-

Surface Depassivation: Add chlorotrimethylsilane (TMSCl, 5 mol%) and stir for 15 minutes.

-

Causality: TMSCl chemically scavenges the passivating zinc oxide (ZnO) layer, exposing a highly reactive Zn(0) surface essential for efficient oxidative addition.

-

-

Zinc Insertion: Add 1-Boc-3-iodoazetidine (1.5 equiv) dropwise. Stir the mixture at 40 °C for 1 hour.

-

Causality: The moderate temperature drives the oxidative addition of the alkyl iodide to the zinc while preventing the thermal decomposition of the resulting strained sp³-organozinc species.

-

Phase 2: Palladium-Catalyzed Cross-Coupling

-

Catalyst Pre-activation: In a separate Schlenk flask, combine 7-bromoquinoline (1.0 equiv)[4], Pd₂(dba)₃ (2.5 mol%), and XPhos (5.0 mol%) in dry DMA. Stir for 10 minutes until the solution turns a deep red/orange.

-

Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk accelerates the critical reductive elimination step, effectively outcompeting the unwanted β-hydride elimination pathway that would otherwise yield a desaturated azetine byproduct.

-

-

Coupling: Transfer the filtered organozinc solution from Phase 1 into the catalyst mixture. Heat the reaction at 80 °C for 12 hours.

-

Quench and Isolation: Cool the reaction and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate.

-

Causality: NH₄Cl protonates unreacted organozinc species and solubilizes the generated zinc salts, preventing the formation of intractable emulsions during the aqueous workup.

-

Step-by-step synthetic workflow for sp2-sp3 Negishi cross-coupling.

Characterization Protocols

Rigorous analytical characterization is required to confirm the integrity of the strained azetidine ring post-coupling.

-

NMR Spectroscopy (¹H and ¹³C): The azetidine ring protons are highly diagnostic. The C3 methine proton typically appears as a distinct multiplet around δ 3.8–4.2 ppm, heavily influenced by the anisotropic ring current of the adjacent quinoline core. The diastereotopic CH₂ protons of the azetidine ring (C2 and C4) will present as complex multiplets (often two sets of doublets of doublets) if the secondary amine is functionalized with a chiral or sterically demanding group.

-

LC-MS Analysis: Utilizing Electrospray Ionization (ESI+), the free base 7-(azetidin-3-yl)quinoline will exhibit a strong [M+H]⁺ pseudo-molecular ion at m/z 185.1[1]. The fragmentation pattern typically shows the loss of the azetidine ring via heterolytic cleavage, yielding a stable quinoline radical cation.

-

Self-Validating Check: To ensure no β-hydride elimination occurred during synthesis, verify the integration ratio of the azetidine CH₂ protons (4H) against the quinoline aromatic protons (6H) in the ¹H NMR spectrum. A loss of aliphatic integration indicates alkene formation.

Pharmacological Application & Target Vectorization

The 7-position of the quinoline ring is a strategic vector in structure-based drug design. When the quinoline nitrogen engages the hinge region of a kinase (via hydrogen bonding to the backbone amide of the enzyme), the C7 vector points directly toward the solvent-exposed channel.

By placing an azetidine ring at this position, medicinal chemists can attach highly polar solubilizing groups (e.g., via amide coupling or reductive amination of the azetidine nitrogen) that extend into the aqueous environment without disrupting the core binding affinity. This exact vectorization strategy has been successfully deployed in the development of highly selective H-PGDS inhibitors[3] and M1 muscarinic acetylcholine receptor antagonists[2].

Structural vectorization of the 7-azetidine motif within a kinase binding pocket.

References

-

PubChem: 7-(Azetidin-3-yl)quinoline | C12H12N2 | CID 130160272. National Institutes of Health (NIH). 1

-

Development of novel M1 antagonist scaffolds through the continued optimization of the MLPCN probe ML012. National Center for Biotechnology Information (PMC). 2

-

Quinoline-3-carboxamides as h-pgds inhibitors (WO2017103851A1). Google Patents. 3

-

CAS 4965-36-0: 7-Bromoquinoline. CymitQuimica. 4

-

Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters (ACS Publications). 5

Sources

- 1. 7-(Azetidin-3-yl)quinoline | C12H12N2 | CID 130160272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of novel M1 antagonist scaffolds through the continued optimization of the MLPCN probe ML012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors - Google Patents [patents.google.com]

- 4. CAS 4965-36-0: 7-Bromoquinoline | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

The Azetidinyl Quinoline Scaffold: A Technical Guide to Unlocking its Therapeutic Potential

Abstract

The fusion of the quinoline core with an azetidine moiety presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of azetidinyl quinoline derivatives, with a primary focus on their well-established antibacterial properties and a scientifically grounded perspective on their prospective anticancer and antiviral applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive resource that synthesizes mechanistic insights, detailed experimental protocols, and data visualization to facilitate further investigation into this promising class of compounds.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of its physicochemical and pharmacological properties.[2] The azetidine ring, a four-membered nitrogen-containing heterocycle, while less common, offers unique conformational constraints and serves as a valuable building block in modern drug discovery.[3][4]

The strategic combination of these two scaffolds, particularly the substitution of an azetidinyl group at the 7-position of the quinolone core, has given rise to a potent class of antibacterial agents.[3] This guide will first delve into the established antibacterial prowess of these derivatives and then extrapolate from the broader quinoline literature to build a strong rationale for their investigation as potential anticancer and antiviral therapeutics.

Antibacterial Activity: A Validated Therapeutic Avenue

Azetidinyl quinoline derivatives, specifically the 7-azetidinylquinolones, have demonstrated outstanding broad-spectrum antibacterial activity, particularly against Gram-positive organisms.[3] These compounds represent a significant advancement over traditional quinolones, often exhibiting improved efficacy and pharmacokinetic profiles.[5][6]

Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

The primary mechanism of antibacterial action for azetidinyl quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, these compounds introduce double-strand breaks into the bacterial chromosome, leading to rapid cell death.[7]

Caption: Mechanism of antibacterial action of azetidinyl quinoline derivatives.

Structure-Activity Relationship (SAR) Insights

Extensive research has elucidated key structural features that govern the antibacterial potency of 7-azetidinylquinolones:

-

The Azetidine Moiety: The presence of the azetidine ring at the C-7 position is crucial for potent activity, often conferring superior efficacy compared to the more common piperazine or pyrrolidine substituents.

-

Substituents on the Azetidine Ring: The nature and stereochemistry of substituents on the azetidine ring significantly impact activity. For instance, a trans-3-amino-2-methyl-1-azetidinyl group has been shown to provide an excellent balance of antibacterial, pharmacokinetic, and physicochemical properties.[5][9] The absolute stereochemistry at these positions is critical for optimal in vitro and in vivo efficacy.[9]

-

Substituents on the Quinoline Core:

-

An N-1 cyclopropyl or substituted phenyl group generally enhances activity.[5]

-

A fluorine atom at C-6 is a common feature of potent fluoroquinolones.

-

Substitution at C-8 (e.g., with chlorine or fluorine) can further broaden the spectrum of activity.

-

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for representative 7-azetidinylquinolone compounds against a panel of bacterial strains.

| Compound ID | N-1 Substituent | C-8 Substituent | 7-Azetidinyl Moiety | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |

| AZQ-1 | Cyclopropyl | H | 3-aminoazetidin-1-yl | 0.12 | 0.06 |

| AZQ-2 | Cyclopropyl | Cl | 3-aminoazetidin-1-yl | 0.03 | 0.03 |

| AZQ-3 | 2,4-difluorophenyl | CF | 3-amino-2-methylazetidin-1-yl | 0.015 | 0.015 |

| Ciprofloxacin | Cyclopropyl | H | 1-piperazinyl | 0.25 | 0.015 |

Data is representative and compiled from published studies for illustrative purposes.[5]

Experimental Protocol: Agar Well Diffusion Assay

This method provides a robust and straightforward assessment of the antibacterial activity of synthesized compounds.

Principle: The test compound diffuses from a well through an agar medium inoculated with a specific bacterium. The formation of a clear zone of inhibition around the well indicates antibacterial activity, with the diameter of the zone correlating to the compound's potency.[4][10]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) in a suitable broth.

-

Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates using a sterile swab.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip.[11]

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at various concentrations) into each well.

-

Controls:

-

Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin).

-

Negative Control: A well containing only the solvent used to dissolve the test compound.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Caption: Experimental workflow for the agar well diffusion assay.

Anticancer Potential: A Hypothesis-Driven Exploration

While the antibacterial properties of azetidinyl quinolines are well-documented, their potential as anticancer agents remains a compelling area for future research. Numerous studies have demonstrated the potent anticancer activities of various quinoline derivatives, providing a strong rationale for investigating the azetidinyl-substituted analogues.[1][11][12]

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant body of evidence points to the inhibition of the Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR) signaling pathway as a key anticancer mechanism for many quinoline derivatives.[9][13][14] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[13] It is plausible that azetidinyl quinoline derivatives could also exert their anticancer effects by modulating this critical signaling cascade.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by azetidinyl quinolines.

Illustrative Anticancer Activity Data

The following table presents hypothetical, yet plausible, in vitro cytotoxicity data for a theoretical azetidinyl quinoline derivative against a panel of human cancer cell lines. This serves as an example of the expected outcomes from initial screening assays.

| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) |

| AZQ-4 | MCF-7 | Breast Cancer | 2.5 |

| AZQ-4 | A549 | Lung Cancer | 5.1 |

| AZQ-4 | PC-3 | Prostate Cancer | 3.8 |

| Doxorubicin | MCF-7 | Breast Cancer | 0.8 |

Data is hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[13]

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

-

Compound Treatment: Treat the cells with serial dilutions of the azetidinyl quinoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Follow-Up Mechanistic Studies: Western Blot for Apoptosis Markers

To investigate whether cell death occurs via apoptosis, a Western blot analysis can be performed to detect key apoptotic markers.

Principle: This technique separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect target proteins, such as cleaved caspases and PARP, which are hallmarks of apoptosis.[15]

Step-by-Step Methodology:

-

Protein Extraction: Treat cells with the test compound at its IC₅₀ concentration. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) and a loading control (e.g., GAPDH).

-

Secondary Antibody & Detection: Incubate with a labeled secondary antibody and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).[17]

Antiviral Potential: An Emerging Frontier

The quinoline scaffold is present in several compounds with known antiviral activities, suggesting that azetidinyl quinoline derivatives may also possess therapeutic potential against viral infections.[18][19][20] The mechanism of action for antiviral quinolines can vary, from inhibiting viral entry to targeting key viral enzymes.[7][21]

Potential Mechanisms of Antiviral Action

Based on the activities of other quinoline derivatives, azetidinyl quinolines could potentially inhibit viral replication through several mechanisms:

-

Inhibition of Viral Entry: Some quinoline compounds, like chloroquine, are known to interfere with the pH-dependent steps of viral entry and fusion with host cell endosomes.[20]

-

Inhibition of Viral Enzymes: Quinolines have been shown to inhibit viral enzymes crucial for replication, such as RNA-dependent RNA polymerase (RdRp) or proteases.[20][22][23]

Illustrative Antiviral Activity Data

The following table provides a hypothetical example of the antiviral efficacy of a theoretical azetidinyl quinoline derivative against a representative virus.

| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| AZQ-5 | Influenza A Virus | MDCK | 4.2 | >100 | >23.8 |

| Oseltamivir | Influenza A Virus | MDCK | 0.5 | >100 | >200 |

Data is hypothetical and for illustrative purposes only. EC₅₀ is the 50% effective concentration, and CC₅₀ is the 50% cytotoxic concentration.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[6][24]

Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer when treated with a test compound.[10]

Step-by-Step Methodology:

-

Cell Seeding: Grow a confluent monolayer of host cells in multi-well plates.

-

Virus Dilution & Infection: Infect the cell monolayers with a known amount of virus (that produces a countable number of plaques) in the presence of serial dilutions of the test compound.

-

Overlay: After an adsorption period, remove the virus-compound mixture and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict viral spread and ensure the formation of localized plaques.[24]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).

-

Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet). Viable cells will be stained, while plaques will appear as clear zones.[25]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. The EC₅₀ value can be determined from the dose-response curve.

Synthesis of the Azetidinyl Quinoline Scaffold

The synthesis of 7-azetidinylquinolones typically involves the nucleophilic aromatic substitution of a leaving group (commonly fluorine or chlorine) at the C-7 position of the quinolone core with a suitably substituted azetidine.[3][4]

Caption: General synthesis scheme for 7-azetidinyl quinoline derivatives.

A more detailed, step-wise synthetic protocol is outlined below, based on established literature procedures.[26]

Step-by-Step Methodology:

-

Synthesis of the Quinolone Core: The quinolone core, often a 7-halo-substituted quinoline-3-carboxylic acid, can be synthesized through established methods such as the Gould-Jacobs reaction.

-

Synthesis of the Substituted Azetidine: The desired substituted azetidine can be prepared via multi-step synthesis, often starting from commercially available precursors.

-

Coupling Reaction:

-

Dissolve the 7-halo-quinolone core in a suitable high-boiling point solvent (e.g., DMF, DMSO, or pyridine).

-

Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Add the substituted azetidine to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Purify the final compound by recrystallization or column chromatography.

-

-

Characterization: Confirm the structure of the synthesized azetidinyl quinoline derivative using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

Conclusion and Future Directions

Azetidinyl quinoline derivatives have firmly established their potential as potent antibacterial agents. The unique structural and conformational properties imparted by the azetidine ring offer significant advantages in terms of biological activity and pharmacokinetic profiles. While their exploration in the realms of anticancer and antiviral research is still in its infancy, the extensive evidence from the broader family of quinoline derivatives provides a compelling rationale for their investigation. The PI3K/Akt/mTOR pathway in cancer and various viral entry and replication mechanisms represent logical starting points for these future studies. The experimental protocols detailed in this guide offer a validated framework for the synthesis, screening, and mechanistic evaluation of this promising class of therapeutic agents.

References

- Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801-10.

- Frigola, J., Vano, D., Torrens, A., Gomez-Gomar, J., Gubert, S., & Garcia-Granda, S. (1994). 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. Journal of Medicinal Chemistry, 37(24), 4195-210.

- Frigola, J., Torrens, A., Castrillo, J. A., Estrada, T., Garcia-Granda, S., & Gubert, S. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(8), 1203-17.

- Zhang, Y., Wu, H., Wang, T., Liu, Z., Zhang, Y., & Zhang, W. (2019).

- El-Sayed, M. A., Abbas, H. S., El-Naggar, A. M., El-Henawy, A. A., & El-Sattar, A. A. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 13(10), 1238-1254.

- Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801-810.

- Coll, R., Esteve, M., Moros, M., Xicota, M. A., & Parés, J. (1991). Antibacterial activity and pharmacokinetics of four new 7-azetidinyl fluoroquinolones. Antimicrobial agents and chemotherapy, 35(11), 2233–2239.

- Potter, G. A., & Ducki, S. (2000). Studies on quinones. Part 45: Novel 7-aminoisoquinoline-5,8-quinone derivatives with antitumor properties on cancer cell lines. Bioorganic & medicinal chemistry letters, 10(19), 2261-2264.

- Merck. (n.d.).

- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

- CLYTE Technologies. (2025).

- BenchChem. (2025).

- Bispo, M. L. F., de Andrade, I. M., & de Alencastro, R. B. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 23(21), 6849-6871.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.

- Spížek, J., & Řezanka, T. (2022). Overview on Strategies and Assays for Antibiotic Discovery. Metabolites, 12(11), 1018.

- Richter, S. N., & Palù, G. (2004). Antiviral properties of quinolone-based drugs. Current drug targets. Infectious disorders, 4(2), 131-140.

- Basnet, A., Thapa, P., & Karki, R. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Results in Chemistry, 3, 100188.

- Zhang, J., Wang, J., & Liu, H. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS infectious diseases, 7(6), 1645–1655.

- Oreate. (2026).

- Shannon, J. P., & Hickman, H. D. (2019). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR protocols, 1(1), 100007.

- Creative Biogene. (n.d.). Viral Titering-Plaque Assay Protocol.

- World Health Organization. (2007). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses.

- Bassetto, M., & Montanari, S. (2011). Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors. Bioorganic & medicinal chemistry, 19(23), 7143-7153.

- Zarubaev, V. V., & Slita, A. V. (2021). Antiviral Agents – Benzazine Derivatives. Russian Journal of General Chemistry, 91(12), 2419-2440.

- Basavannacharya, C., & Vasudevan, A. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules (Basel, Switzerland), 23(3), 679.

- Li, K., Li, Y., Zhou, D., Fan, Y., Guo, H., Ma, T., ... & Zhao, L. (2016). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PloS one, 11(7), e0158589.

- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.

- Oreate. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language.

- Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.

- Patel, K. R., & Shah, V. H. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).

- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules (Basel, Switzerland), 25(23), 5675.

- Patel, S. B., & Desai, K. R. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. Journal of the Indian Chemical Society, 97(2), 249-253.

- Nasr, M., Drach, J. C., Smith, S. H., Shipman, C., Jr, & Burckhalter, J. H. (1985). 7-Aminoquinolines. A novel class of agents active against herpes viruses. Journal of medicinal chemistry, 28(11), 1639–1643.

- Foroumadi, A., & Asadipour, A. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2825-2834.

- Mitscher, L. A. (2005). Quinolone antibiotics. MedChemComm, 1(1), 1-2.

- Domagala, J. M. (1994). Chemistry and Mechanism of Action of the Quinolone Antibacterials. In Quinolone Antimicrobial Agents (pp. 1-29). American Society for Microbiology.

- Azure Biosystems. (n.d.). 6 Western Blotting Steps.

- Socratica. (2021, January 14). Graphviz tutorial [Video]. YouTube.

- El-Gaby, M. S. A., & Abdel-Hamide, S. G. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.

Sources

- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rjptonline.org [rjptonline.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 12. neuroquantology.com [neuroquantology.com]

- 13. Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abifina.org.br [abifina.org.br]

- 20. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | MDPI [mdpi.com]

- 21. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 25. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 26. oaji.net [oaji.net]

Engineering Immune Quiescence: The Mechanism of Action of 7-(Azetidin-3-yl)quinoline Analogs as Dual TLR7/8 Antagonists

Executive Summary

The therapeutic landscape for systemic autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE) and lupus nephritis, is undergoing a paradigm shift. Historically managed with broad-spectrum immunosuppressants, modern drug development is increasingly focused on targeted upstream interventions. Among the most promising targets are the endosomal Toll-like Receptors 7 and 8 (TLR7/8)[1].

As a Senior Application Scientist, I have observed that achieving dual antagonism of TLR7 and TLR8 without off-target toxicity requires highly specific pharmacophores. The 7-(Azetidin-3-yl)quinoline scaffold (exemplified by Eisai’s preclinical and clinical pipeline, including ER-889469 and E6742) has emerged as a structurally elegant solution[2][3]. This technical guide deconstructs the structural activity relationship (SAR), the precise molecular mechanism of action (MoA), and the self-validating experimental workflows required to evaluate these analogs.

Pathophysiological Rationale: The Endosomal TLR Axis

To understand the efficacy of quinoline analogs, we must first establish the causality of the disease state. TLR7 and TLR8 are innate immune pattern recognition receptors (PRRs) localized to the endosomal membrane, where they function as sensors for GU-rich single-stranded RNA (ssRNA)[4].

In SLE, a breakdown in immune tolerance leads to the generation of autoantibodies against self-ribonucleoproteins. These RNA-immune complexes are endocytosed by immune cells.

-

TLR7 Activation: In plasmacytoid dendritic cells (pDCs), TLR7 activation strongly recruits the MyD88 adapter protein, driving the IRF7 transcription factor to produce massive quantities of Type I Interferons (IFN-α)[5].

-

TLR8 Activation: In monocytes and macrophages, TLR8 activation predominantly drives the NF-κB pathway, resulting in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6[5].

Because both pathways synergistically drive the "interferon signature" and tissue inflammation characteristic of SLE, selective dual antagonism is therapeutically superior to targeting either receptor alone[3].

Structural Activity Relationship (SAR): Why 7-(Azetidin-3-yl)quinoline?

The design of molecules like ER-889469 relies on a highly deliberate chemical architecture[2]. The MoA of these antagonists is rooted in their ability to outcompete natural RNA ligands and stabilize the receptor in an inactive conformation[1][6].

-

The Quinoline Core: The bicyclic quinoline ring acts as the primary pharmacophore. It mimics the purine/pyrimidine bases of natural ssRNA, allowing the molecule to intercalate into the hydrophobic binding pocket at the TLR7/8 dimerization interface[1].

-

The Azetidin-3-yl Moiety: The placement of an azetidine ring at the C7 position of the quinoline is a masterclass in steric control. Azetidine is a strained, four-membered nitrogen heterocycle. Unlike larger, more flexible rings (e.g., piperidine), the rigid azetidine projects its substituents (such as the pyrrolidine group in ER-889469) at a highly specific 3D vector[2].

-

Causality of the Design: This precise vectoring allows the molecule to form critical hydrogen bonds with solvent-exposed polar residues on the TLR surface. This dual-action binding—hydrophobic anchoring combined with rigid polar vectoring—locks the TLR monomers, preventing the conformational shift required for dimerization and subsequent MyD88 recruitment[1][6].

Diagram 1: Endosomal TLR7/8 signaling pathway and targeted blockade by quinoline analogs.

Experimental Protocols: A Self-Validating System

To rigorously evaluate the efficacy of 7-(Azetidin-3-yl)quinoline analogs, we employ a tiered, orthogonal validation strategy. We move from artificial, isolated target engagement to complex, physiological immune responses.

Protocol A: Target Engagement via HEK-Blue Reporter Assay

Causality of Choice: HEK-293 cells do not naturally express TLR7 or TLR8. By utilizing HEK cells stably transfected with human TLR7/8 and an NF-κB-inducible SEAP (Secreted Embryonic Alkaline Phosphatase) reporter, we isolate the specific receptor-ligand interaction. This eliminates confounding cross-talk from other PRRs (like TLR3 or TLR9) present in primary cells.

Step-by-Step Methodology:

-

Cell Plating: Seed HEK-Blue TLR7 or TLR8 cells at 5×104 cells/well in a 96-well plate using HEK-Blue Detection medium.

-

Compound Pre-treatment: Prepare a 10-point serial dilution of the quinoline analog (e.g., ER-889469) ranging from 10 µM to 0.1 nM. Add to the wells and incubate for 1 hour at 37°C. Self-Validation: Always include a vehicle control (0.1% DMSO) and a known antagonist reference (e.g., Enpatoran)[6].

-

Agonist Stimulation: Add a highly specific agonist (e.g., R848 at 1 µg/mL for TLR7/8) to induce receptor activation.

-

Quantification: Incubate for 16-24 hours at 37°C. Measure SEAP activity via spectrophotometry at 620 nm. Calculate the IC50 using non-linear regression.

Protocol B: Physiological Translation via Human PBMC Assay

Causality of Choice: While HEK cells prove direct biochemical binding, they lack the full physiological signaling apparatus. Human Peripheral Blood Mononuclear Cells (PBMCs) contain native pDCs and monocytes. Measuring actual cytokine output proves that the biochemical blockade translates to functional immune quiescence[3].

Step-by-Step Methodology:

-

Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Plating & Pre-treatment: Seed PBMCs at 1×106 cells/mL in RPMI-1640 medium. Pre-treat with the quinoline analog for 1 hour.

-

Physiological Stimulation: Instead of synthetic agonists, stimulate the cells with RNA-containing immune complexes (e.g., human SLE serum mixed with U1-snRNP) to mimic the exact lupus pathophysiology.

-

Cytokine Output: After 24 hours, harvest the supernatant. Quantify IFN-α (surrogate for TLR7/pDC activity) and TNF-α (surrogate for TLR8/monocyte activity) via high-sensitivity ELISA.

Diagram 2: Tiered experimental workflow for validating TLR7/8 antagonist efficacy.

Quantitative Data & Benchmarking

The 7-(Azetidin-3-yl)quinoline scaffold demonstrates remarkable potency. The table below benchmarks key Eisai compounds against other clinical-stage TLR7/8 antagonists, highlighting the nanomolar efficacy achieved through this specific structural vectoring.

| Compound | Scaffold Type | Primary Target | IC50 (TLR7) | IC50 (TLR8) | Clinical / Preclinical Status |

| ER-889469 | 7-(Azetidin-3-yl)quinoline | TLR7 / TLR8 | < 20 nM | < 20 nM | Preclinical (Eisai)[2] |

| E6742 | Quinoline derivative | TLR7 / TLR8 | Potent | Potent | Phase I (SLE)[3] |

| Enpatoran (M5049) | Quinoline derivative | TLR7 / TLR8 | 11.1 nM | 24.1 nM | Phase II (SLE/CLE)[1][6] |

| MHV370 | Pyrazolo-pyridine | TLR7 / TLR8 | 14 nM | 18 nM | Phase II (SjS/MCTD)[4] |

Note: IC50 values are derived from standard HEK-293 reporter assays. The sub-20 nM potency of ER-889469 underscores the high-affinity binding enabled by the azetidine ring's spatial orientation.

Conclusion

The development of 7-(Azetidin-3-yl)quinoline analogs represents a masterclass in rational drug design. By leveraging the quinoline core for hydrophobic anchoring and the rigid azetidine ring for precise polar interactions, these molecules successfully lock endosomal TLR7 and TLR8 in an inactive state. As demonstrated by robust, self-validating in vitro and ex vivo assays, this dual antagonism effectively severs the MyD88/IRF7/NF-κB signaling cascade, offering a highly targeted mechanism to enforce immune quiescence in systemic autoimmune diseases.

References

- Eisai R&D Management Co., Ltd. "Selectively substituted quinoline compounds." European Patent EP3057964A1, 2016.

-

Gao, et al. "Recent Advances on Small-Molecule Antagonists Targeting TLR7." MDPI Pharmaceuticals, 2023. URL:[Link]

-

Mistry, et al. "Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes." PMC, 2015. URL:[Link]

-

"Discovery of the TLR7/8 Antagonist MHV370 for Treatment of Systemic Autoimmune Diseases." PMC, 2021. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 129240620, Enpatoran." PubChem, 2024. URL:[Link]

-

"First-in-Human Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of E6742, a Dual Antagonist of Toll-like Receptors 7 and 8, in Healthy Volunteers." Clinical Pharmacology in Drug Development, 2023. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP3057964A1 - Selectively substituted quinoline compounds - Google Patents [patents.google.com]

- 3. First-in-Human Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of E6742, a Dual Antagonist of Toll-like Receptors 7 and 8, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Enpatoran | C16H15F3N4 | CID 129240620 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Therapeutic Potential of 7-Substituted Quinolines: A Comprehensive Technical Guide

Executive Summary

The quinoline scaffold is a privileged and highly versatile structure in modern medicinal chemistry. Among its positional isomers, substitution at the 7-position—particularly with halogens such as chlorine or electron-withdrawing trifluoromethyl groups—radically alters the pharmacokinetic and pharmacodynamic profile of the molecule. Originally recognized for their historical antimalarial efficacy (e.g., chloroquine), 7-substituted quinolines have evolved into sophisticated pharmacophores with potent anticancer, anti-inflammatory, and neuroprotective properties.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structure-activity relationships (SAR), the mechanistic pathways, and the self-validating experimental protocols essential for the successful development of 7-substituted quinoline therapeutics.

Mechanistic Grounding & Structure-Activity Relationship (SAR)

The Electronic and Steric Advantage of the 7-Position

The placement of an electron-withdrawing group (EWG) at the C7 position of the quinoline ring is a deliberate, rational design choice. Halogenation (e.g., 7-chloro or 7-CF3) serves two critical functions:

-

Metabolic Stability : It sterically and electronically blocks cytochrome P450-mediated oxidation at a highly susceptible site on the aromatic ring, significantly extending the biological half-life of the drug in vivo.

-

Lipophilicity and Binding Affinity : The 7-substituent precisely projects into deep hydrophobic pockets of various target proteins. In kinase inhibition, the 7-position aligns with the "back pocket" (or gatekeeper adjacent area) of the ATP-binding site, dramatically increasing residence time and binding affinity compared to unsubstituted analogs.

Oncology: Kinase Inhibition and Apoptosis

In cancer therapeutics, 7-substituted quinolines act as potent Type I or Type II kinase inhibitors. Derivatives targeting c-Met (mesenchymal-epithelial transition factor) and EGFR demonstrate that 7-methoxy or 7-chloro substitutions are critical for anchoring the molecule within the kinase hinge region. This allows the drug to outcompete ATP and downregulate downstream carcinogenic signaling 1. Furthermore, hybrid pharmacophore approaches combining the 7-chloro-4-aminoquinoline core with sulfonyl analogs have yielded compounds with high antiproliferative selectivity against breast cancer cell lines (e.g., MCF-7, MDA-MB231) 2.

Neurology: NR4A2 (Nurr1) Agonism

Beyond oncology, the 4-amino-7-chloroquinoline scaffold has recently been identified as a synthetic agonist for the nuclear receptor NR4A2 (Nurr1). This transcription factor is vital for the development and survival of dopaminergic neurons. By directly interacting with the ligand-binding domain (LBD) of NR4A2, these compounds suppress neurotoxic pro-inflammatory genes in microglia, offering a potential disease-modifying mechanism for Parkinson's disease 3.

Visualizing Mechanistic Pathways

Mechanistic pathways of 7-substituted quinolines across oncology, neurology, and parasitology.

Quantitative Pharmacological Efficacy

To contextualize the therapeutic potential, the following table summarizes the quantitative efficacy of various 7-substituted quinoline derivatives across diverse molecular targets and cell lines.

| Compound / Scaffold | Target / Cell Line | Key Substituent | Efficacy (IC50 / MIC) | Reference |

| 4,6,7-substituted quinoline (Cabozantinib analog) | c-Met Kinase | 7-methoxy | 19 nM | 1 |

| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | MCF-7 (Breast Cancer) | 7-trifluoromethyl | Superior to Doxorubicin | 4 |

| 4-amino-7-chloroquinoline derivatives | NR4A2 (Nurr1) | 7-chloro | Agonist (Neuroprotective) | 3 |

| Compound 7 / Compound 14 | hDHODH | 7-substitution | 1.56 µM / 1.22 µM | 5 |

| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline | MDA-MB231 / MCF7 | 7-chloro | Low micromolar (Antigrowth) | 2 |

Experimental Workflows & Self-Validating Protocols

Reproducible drug discovery requires protocols where the chemistry and biology self-validate. Below is the optimized workflow for synthesizing and screening 7-substituted quinolines.

Protocol A: Regioselective Synthesis of 4-Amino-7-chloroquinolines via SNAr

Objective : Synthesize a targeted library of 4-amino-7-chloroquinolines using 4,7-dichloroquinoline as the pharmaceutical intermediate 6.

Step-by-Step Methodology & Causality :

-

Reagent Assembly : Dissolve 1.0 equivalent of 4,7-dichloroquinoline in anhydrous ethanol or THF. Add 1.5 equivalents of the desired primary/secondary amine and 2.0 equivalents of triethylamine (TEA).

-

Causality: The C4-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to resonance stabilization of the Meisenheimer complex by the electronegative quinoline nitrogen. The C7-chlorine lacks this direct activation and remains intact, ensuring perfect regioselectivity. TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine which would otherwise stall the reaction.

-

-

Thermal Activation : Reflux the mixture at 80°C for 4–8 hours under an inert argon atmosphere.

-

Causality: SNAr on the quinoline core requires overcoming a significant activation energy barrier; refluxing provides the necessary thermodynamic drive.

-

-

Self-Validating QC Check : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the high-Rf 4,7-dichloroquinoline spot validates reaction completion.

-

Purification : Concentrate the mixture under reduced pressure, wash with water to remove TEA-HCl salts, and recrystallize the product from ethanol.

-

Causality: Removing unreacted electrophiles is critical. Residual 4,7-dichloroquinoline is highly reactive and will cause false positives in downstream biological assays by covalently modifying off-target proteins.

-

Protocol B: In Vitro Kinase Inhibition Assay (e.g., c-Met)

Objective : Quantify the IC50 of the synthesized 7-substituted quinolines against a target kinase.

Step-by-Step Methodology & Causality :

-

Assay Preparation : In a 384-well microplate, combine 10 nM recombinant c-Met kinase domain, 10 µM ATP, and a FRET-based peptide substrate in kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20).

-

Compound Titration : Add the 7-substituted quinoline derivative in a 10-point serial dilution (ranging from 10 µM down to 0.5 nM).

-

Causality: A wide concentration gradient is mandatory to capture both the upper and lower asymptotes of the dose-response curve, ensuring an accurate calculation of the Hill slope and the IC50 value.

-

-

Incubation and Readout : Incubate the plate for 60 minutes at room temperature. Measure the FRET signal (Ex: 340 nm, Em: 520/495 nm).

-

Causality: The 7-substituted quinoline competitively displaces ATP from the kinase hinge region. A reduction in FRET emission directly correlates with the inhibition of substrate phosphorylation.

-

-

Self-Validating QC Check : Include Staurosporine as a positive control and a DMSO-only well as a negative control. Calculate the Z'-factor; a value >0.6 is required to validate the robustness of the assay before data analysis.

Visualizing the Experimental Workflow

Step-by-step synthetic and biological validation workflow for 7-substituted quinolines.

Conclusion

The 7-substituted quinoline scaffold represents a masterclass in rational drug design. By leveraging the unique electronic and steric properties of the 7-position, researchers can fine-tune molecules for specific therapeutic indications—from outcompeting ATP in oncogenic kinases to agonizing nuclear receptors in neurodegenerative diseases. Adhering to rigorous, self-validating synthetic and biological protocols ensures that these promising hits successfully transition from the bench to clinical development.

References

- Source: National Center for Biotechnology Information (PMC)

- Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL

- Source: National Center for Biotechnology Information (PMC)

- Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH)

- Source: National Center for Biotechnology Information (PMC)

- Application Notes and Protocols: 7-Chloroquinoline-4-carboxylic Acid as a Pharmaceutical Intermediate Source: Benchchem URL

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Value of a Strained Ring in Medicinal Chemistry

An In-Depth Technical Guide to the Pharmacological Profile of Small Molecules Containing an Azetidine Moiety

The azetidine scaffold, a four-membered nitrogen-containing saturated heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern drug discovery.[1][2] Its significance lies in a unique combination of physicochemical and structural properties stemming from its inherent ring strain (approximately 25.4 kcal/mol).[3] This strain, while ensuring greater stability than the related aziridines, imparts a distinct conformational rigidity that medicinal chemists can strategically leverage.[1][3]

Incorporating an azetidine ring into a drug candidate can confer several advantages:

-

Enhanced Metabolic Stability: The azetidine nitrogen and adjacent carbons are often more resistant to common metabolic pathways like N-dealkylation, improving the molecule's pharmacokinetic profile.[1][4]

-

Improved Physicochemical Properties: Azetidine-containing compounds frequently exhibit increased aqueous solubility and optimized lipophilicity compared to their larger heterocyclic counterparts.[1][2]

-

Conformational Rigidity: The constrained four-membered ring limits the conformational freedom of substituents. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

-

Versatile Bioisostere: The azetidine moiety can serve as a bioisosteric replacement for larger rings like piperidine or as a constrained linker to fine-tune the spatial orientation of key pharmacophoric groups.[1][3]

This guide provides an in-depth exploration of the pharmacological profile of azetidine-containing small molecules, detailing their application in approved therapeutics, their impact on key biological pathways, and the experimental methodologies used for their evaluation.

Approved Therapeutics: Harnessing the Azetidine Advantage

The successful integration of the azetidine moiety into clinically approved drugs underscores its value. Several FDA-approved pharmaceuticals incorporate this scaffold to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic performance.[4][5]

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action | Role of the Azetidine Moiety |

| Baricitinib (Olumiant) | Rheumatoid Arthritis, Alopecia Areata | Janus kinase (JAK) inhibitor | Enhances selectivity and pharmacokinetic properties.[4] |

| Cobimetinib (Cotellic) | Oncology (Melanoma) | MEK1/2 inhibitor | The azetidine-amide moiety is crucial for binding and activity.[1][6][7] |

| Azelnidipine (Calblock) | Hypertension | Dihydropyridine calcium channel blocker | Contributes to the drug's pharmacokinetic profile.[4][6] |

| Aztreonam (Azactam) | Infectious Disease | Monobactam antibiotic | Part of the core β-lactam structure, essential for antibacterial activity.[3] |

| Sarolaner (Simparica) | Veterinary Medicine | Isoxazoline parasiticide | Key component of the pharmacophore.[4] |

Pharmacological Applications and Structure-Activity Relationships (SAR)

The versatility of the azetidine scaffold is evident across a broad spectrum of therapeutic areas.[8] Its rigid structure allows for precise positioning of functional groups to interact with specific biological targets.

Oncology: Targeting Key Signaling Pathways

Azetidine-containing compounds have emerged as potent anticancer agents by targeting dysregulated signaling pathways.[1][9]

1. MEK Inhibition: Cobimetinib is a prime example of an azetidine-containing MEK1/2 inhibitor used to treat melanoma.[1][7] The azetidine ring forms a key part of the molecule's core structure, ensuring optimal orientation for binding to the kinase.

2. STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling. The development of (R)-azetidine-2-carboxamide analogues has led to potent and selective STAT3 inhibitors.[10][11] Replacing a more flexible proline linker with the rigid azetidine scaffold resulted in compounds with sub-micromolar potency in disrupting STAT3 DNA-binding activity.[10][11] This structural change was a critical step in achieving high-affinity binding, with dissociation constants (K_D) in the nanomolar range.[10][11]

Caption: Inhibition of the JAK-STAT3 signaling pathway by an azetidine-based compound.

Central Nervous System (CNS) Disorders

The conformational constraint provided by the azetidine ring is highly advantageous for designing ligands that target CNS receptors with high specificity.

-

GABA Uptake Inhibitors: Azetidine derivatives have been explored as conformationally constrained analogues of GABA and β-alanine.[12] Specifically, azetidin-2-ylacetic acid derivatives with lipophilic moieties showed high potency at the GAT-1 transporter.[12]

-

Antidepressant Agents: Tricyclic derivatives of azetidine, where the tricyclic ring is attached to position 1 and a basic group is at position 3, have shown potential antidepressant activity, acting as CNS stimulants.[13]

Infectious Diseases

The azetidine ring is a core component of several antibacterial agents. In β-lactam antibiotics like aztreonam, the four-membered ring (an azetidin-2-one) is the pharmacophore responsible for inhibiting bacterial cell wall synthesis.[3] More recent fluoroquinolones, such as delafloxacin, incorporate an azetidine substituent that contributes to broad-spectrum efficacy, including activity in acidic environments and against resistant strains like MRSA.[14]

Pharmacokinetic Profile: The Stability Advantage

A key driver for the adoption of the azetidine motif is its positive impact on a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The steric hindrance around the nitrogen atom and the altered electronics of the strained ring often lead to enhanced metabolic stability.[1][4] This makes the scaffold less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for many drugs.[1] The result is often an improved half-life and better oral bioavailability, which are highly desirable characteristics in drug development.

Experimental Protocols & Methodologies

The development of novel azetidine-containing drugs follows a structured workflow from synthesis to biological evaluation.

Caption: A generalized workflow for the discovery of azetidine-based therapeutic agents.

Protocol 1: General Synthesis of a 2-Substituted Azetidine via Photochemical Functionalization

This protocol describes a modern, efficient method for creating substituted azetidines, which are valuable building blocks for drug discovery.[5] The causality for choosing a photochemical approach lies in its ability to proceed under mild conditions, offering a high degree of functional group tolerance.

Objective: To synthesize 2-alkyl azetidines via direct photochemical functionalization of an azetidine-2-carboxylic acid.

Materials:

-

N-Boc-azetidine-2-carboxylic acid (1.0 equiv)

-

Alkene (e.g., 4-vinylpyridine) (1.5-2.0 equiv)

-

Photocatalyst (e.g., 4CzIPN) (2.0-2.5 mol%)

-

Base (e.g., LiOH·H₂O) (1.1 equiv)

-

Anhydrous Dimethylformamide (DMF) [0.2 M]

-

Nitrogen or Argon source

-

Photoreactor (e.g., with 365 nm LEDs)

-

Standard glassware for organic synthesis

-

Purification system (e.g., HPLC or column chromatography)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add N-Boc-azetidine-2-carboxylic acid (1.0 equiv), the selected alkene (1.5 equiv), the photocatalyst (2.0 mol%), and the base (1.1 equiv).

-

Solvent Addition: Add anhydrous DMF to achieve the target concentration (0.2 M).

-

Degassing: Seal the vessel and degas the solution by sparging with nitrogen or argon for 15-20 minutes. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.

-

Photochemical Reaction: Place the reaction vessel in the photoreactor. Irradiate with light (e.g., 365 nm) at room temperature with stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 2-substituted azetidine.

Self-Validation System:

-

Control: Run a parallel reaction in the dark (wrapped in aluminum foil). The absence of product formation validates that the reaction is light-dependent.

-

Expected Outcome: Successful formation of the new C-C bond at the C2 position of the azetidine ring, confirmed by NMR and mass spectrometry. Yields can range from 40-90% depending on the substrates used.[5]

Protocol 2: In Vitro STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol assesses the ability of an azetidine-containing compound to inhibit the binding of the STAT3 protein to its DNA consensus sequence.[10][11]

Objective: To determine the IC₅₀ value of an azetidine-based STAT3 inhibitor.

Materials:

-

Recombinant human STAT3 protein

-

Infrared dye-labeled DNA probe containing the STAT3 binding site (e.g., LI-COR IRDye® 700)

-

Azetidine-based test compound dissolved in DMSO

-

Binding Buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

-

Poly(dI-dC) (non-specific competitor DNA)

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer

-

Imaging system capable of detecting the infrared dye (e.g., LI-COR Odyssey)

Procedure:

-

Reaction Preparation: Prepare a master mix containing the binding buffer, poly(dI-dC), and the labeled DNA probe.

-

Compound Titration: Prepare serial dilutions of the azetidine test compound in DMSO. Add a fixed volume of each dilution to respective tubes. Include a "vehicle control" with DMSO only.

-

Protein Addition: Add the STAT3 protein to all tubes except the "no protein" control.

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding to reach equilibrium.

-

Gel Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system. This ensures the protein-DNA complexes remain intact.

-

Imaging: After electrophoresis, scan the gel using an infrared imaging system.

Self-Validation System & Data Analysis:

-

Controls:

-

No Protein Control: Labeled probe only, to show the position of unbound DNA.

-

Vehicle Control (DMSO): Shows maximum STAT3-DNA binding in the absence of an inhibitor.

-

Positive Control: A known STAT3 inhibitor can be used to validate the assay's responsiveness.

-

-

Data Analysis: Quantify the band intensity of the shifted (protein-bound) DNA complex in each lane. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The azetidine ring is a powerful tool in the medicinal chemist's arsenal, offering a reliable strategy to enhance the pharmacological and pharmacokinetic properties of small molecules.[1][4] Its unique blend of stability and conformational rigidity has been successfully exploited in approved drugs targeting a range of diseases from cancer to hypertension.[4][6] As synthetic methodologies for creating complex and stereodefined azetidines continue to advance, we can anticipate an even broader application of this valuable scaffold.[15][16] Future research will likely focus on leveraging "angular" spiro-azetidine frameworks and developing novel synthetic routes to further expand the accessible chemical space, paving the way for the next generation of innovative therapeutics.[3]

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.

- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.

- Azetidines in Drug Discovery. PharmaBlock.

- Azetidines of pharmacological interest. (2021). PubMed.

- 2-Azetidinone Cholesterol Absorption Inhibitors: Structure-Activity Relationships on the Heterocyclic Nucleus. (1996). PubMed.

- A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024). PubMed.

- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel

- Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). Journal of the American Chemical Society.

- A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024).

- Methods for the synthesis of azetidines.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing).

- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (2025). BenchChem.

- Azetidine derivatives of tricyclic antidepressant agents. (1979). PubMed.

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST

- Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). (2025).

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI.

- Azetidine Ring, Salicylic Acid, and Salicylic Acid Bioisosteres as Determinants of the Binding Characteristics of Novel Potent Compounds to Stat3.

- Structures of some azetidine‐based drugs.

- Azetidine – Knowledge and References. Taylor & Francis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]

- 13. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]